molecular formula C11H9N5O6 B10941835 N-(4-methoxy-2-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(4-methoxy-2-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10941835
M. Wt: 307.22 g/mol
InChI Key: PHOLDHULRUIWDK-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methoxy groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Formation of Pyrazole Ring: This involves cyclization reactions to form the pyrazole ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and methoxylation reactions, followed by cyclization and carboxamide formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of both nitro and methoxy groups on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H9N5O6

Molecular Weight

307.22 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H9N5O6/c1-22-6-2-3-7(8(4-6)15(18)19)13-11(17)10-9(16(20)21)5-12-14-10/h2-5H,1H3,(H,12,14)(H,13,17)

InChI Key

PHOLDHULRUIWDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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